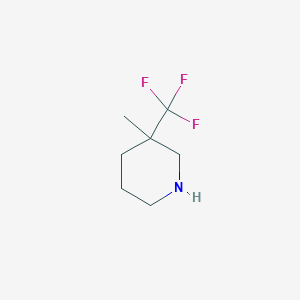

3-Methyl-3-(trifluoromethyl)piperidine

Description

Significance of the Piperidine (B6355638) Core in Modern Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in the realm of pharmaceuticals and natural products. nih.govwikipedia.org Its prevalence is a testament to its synthetic accessibility and its favorable physicochemical properties. nih.govthieme-connect.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics. nih.govencyclopedia.pub

The significance of the piperidine core can be attributed to several key factors:

Structural Scaffolding: The sp3-hybridized state of its atoms provides a three-dimensional geometry that can be precisely manipulated to orient substituents for optimal interaction with biological targets. nih.gov

Physicochemical Modulation: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, influencing solubility and receptor binding. The piperidine ring itself possesses a blend of hydrophilic and lipophilic characteristics, which can be fine-tuned through substitution. thieme-connect.com

Synthetic Versatility: A vast number of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, allowing for the creation of diverse and complex molecular architectures. nih.gov These methods include hydrogenation of pyridine (B92270) precursors, intramolecular and intermolecular cyclizations, and various cycloaddition reactions. nih.govmdpi.com

The introduction of chiral centers into the piperidine ring can further enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing cardiac toxicity. thieme-connect.com This makes chiral piperidine scaffolds a highly promising strategy in the discovery of new therapeutic agents. thieme-connect.com

Strategic Role of the Trifluoromethyl Group in Modulating Molecular Properties

The trifluoromethyl (CF3) group has become an indispensable tool in medicinal chemistry for fine-tuning the properties of organic molecules to optimize their therapeutic potential. nih.gov Its incorporation into a drug candidate can have a profound impact on its physical, chemical, and biological characteristics. nih.govhovione.com The strategic replacement of a methyl group with a trifluoromethyl group is a common tactic to protect a reactive site from metabolic oxidation or to modulate the steric and electronic properties of a lead compound. mdpi.commdpi.com

The unique properties conferred by the CF3 group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. mdpi.comnih.gov Key modulations include:

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and facilitate transport across biological barriers. mdpi.comnih.gov

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation. mdpi.comnih.gov This often leads to an increased half-life and lower required drug doses. bohrium.com

Bioavailability: By improving metabolic stability and cell permeability, the CF3 group can lead to enhanced oral bioavailability. wechemglobal.com

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with biological targets. mdpi.com This can lead to stronger and more selective binding to receptors or enzymes. wechemglobal.com

These effects are summarized in the table below.

| Property | Impact of Trifluoromethyl (-CF3) Group | Scientific Rationale |

| Lipophilicity | Increases | Enhances membrane permeability and absorption. mdpi.comnih.gov |

| Metabolic Stability | Increases | High C-F bond energy (485.3 kJ/mol) resists metabolic oxidation. mdpi.comnih.gov |

| Binding Affinity | Modulates/Increases | Strong electron-withdrawing effect alters molecular electronics and interactions with target proteins. mdpi.comwechemglobal.com |

| Bioavailability | Often Improves | A consequence of increased lipophilicity and metabolic stability. wechemglobal.com |

| pKa | Modulates | Can lower the pKa of nearby amines, affecting their charge state at physiological pH. |

Research Landscape and Potential of 3-Methyl-3-(trifluoromethyl)piperidine Derivatives

While direct academic research on this compound is not extensively documented in publicly available literature, the potential of this structural motif can be inferred from studies on closely related compounds. The combination of a chiral quaternary center, the robust piperidine scaffold, and the property-modulating CF3 group makes this class of compounds an intriguing target for synthesis and biological evaluation.

The synthesis of piperidines bearing a trifluoromethyl group, particularly at the α-position (C2), has been well-explored. mdpi.com Methods include the reduction of 2-trifluoromethylpyridine, cyclization of linear amines, and various cycloaddition reactions. mdpi.com For instance, nucleophilic trifluoromethylation of pyridinium (B92312) cations derived from tetrahydropyridines has been shown to be a viable route. x-mol.com These established synthetic strategies could potentially be adapted to create 3-substituted and 3,3-disubstituted trifluoromethylpiperidines.

Research into other 3,3-disubstituted piperidines has yielded potent and efficacious compounds. For example, a series of 3,3-disubstituted piperidines were developed as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov In that work, researchers optimized ligand interactions within key binding pockets, with one of the crucial substituents being a trifluoromethylphenyl group. nih.gov This highlights the potential for the 3-position of the piperidine ring to be a critical anchor point for achieving high-affinity binding, and the utility of the trifluoromethyl group in this context.

The parent compound, 3-(trifluoromethyl)piperidine, is commercially available and serves as a reactant for synthesizing ligands for G-protein coupled receptors, such as metabotropic glutamate (B1630785) receptor subtype 4 and 5-HT7 receptors. This indicates the value of the 3-trifluoromethylpiperidine scaffold in neuroscience research.

| Property | Value for 3-(Trifluoromethyl)piperidine |

| Molecular Formula | C6H10F3N |

| Molecular Weight | 153.15 g/mol |

| Boiling Point | 74-75 °C / 33 mmHg |

| Density | 1.154 g/mL at 25 °C |

Data for 3-(Trifluoromethyl)piperidine, the parent compound of this compound.

The introduction of a methyl group at the C3 position alongside the trifluoromethyl group would create a chiral center with a quaternary carbon. This fixed, three-dimensional arrangement could offer unique conformational constraints and opportunities for stereospecific interactions with biological targets, representing a promising, albeit underexplored, area for future academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-methyl-3-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H12F3N/c1-6(7(8,9)10)3-2-4-11-5-6/h11H,2-5H2,1H3 |

InChI Key |

QXXGUHJGQNGOJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)C(F)(F)F |

Origin of Product |

United States |

Structural Characterization and Theoretical Analysis of Trifluoromethylpiperidine Systems

Advanced Spectroscopic Characterization Techniques for 3-Methyl-3-(trifluoromethyl)piperidine

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemistry and Regiochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

The regiochemistry is defined by the substitution at the C3 position. The key challenge lies in determining the stereochemistry, specifically the preferred conformation of the piperidine (B6355638) ring and the axial or equatorial orientation of the methyl and trifluoromethyl groups. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the C3 carbon is a quaternary center, meaning one substituent must be axial and the other equatorial.

¹H NMR: The proton spectrum would show complex multiplets for the methylene (B1212753) protons on the piperidine ring. The chemical shifts and coupling constants of the protons at C2, C4, C5, and C6 would be highly dependent on their axial or equatorial positions and their orientation relative to the CF3 group.

¹³C NMR: The carbon spectrum would show distinct signals for each of the six carbons in the piperidine ring. The quaternary C3 carbon would likely appear as a quartet due to coupling with the three fluorine atoms of the CF3 group. The chemical shift of C3, as well as the adjacent C2 and C4 carbons, would be significantly influenced by the strong electron-withdrawing effect of the trifluoromethyl group.

¹⁹F NMR: This technique is crucial for fluorinated compounds. A single signal, likely a singlet, would confirm the presence of the CF3 group. Its chemical shift would be characteristic of a trifluoromethyl group attached to a saturated carbocycle.

Stereochemistry Elucidation: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be vital for determining the spatial proximity between protons and thus inferring the stereochemical arrangement. For example, correlations between the methyl protons and axial protons on the piperidine ring would suggest an equatorial orientation of the methyl group.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on data for analogous compounds, as direct experimental data for this compound is not readily available in the cited literature. The actual values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 2.5 - 3.2 | m | Protons on C2, C6 adjacent to N |

| ¹H | 1.5 - 2.0 | m | Protons on C4, C5 |

| ¹H | ~1.2 | s | Methyl (CH₃) protons |

| ¹³C | ~50-60 | t | C2, C6 |

| ¹³C | ~30-40 (quartet) | q | C3 (coupled to ³F) |

| ¹³C | ~20-30 | t | C4, C5 |

| ¹³C | ~20-25 | q | Methyl (CH₃) carbon |

| ¹³C | ~125 (quartet) | q | Trifluoromethyl (CF₃) carbon |

| ¹⁹F | -60 to -80 | s | CF₃ |

Application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Molecular Confirmation

IR spectroscopy and MS provide complementary information for molecular confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration would appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The most distinctive feature would be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. researchgate.netchemicalbook.comacs.orgnist.gov

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. Under electron ionization (EI), the molecule would form a molecular ion (M⁺), confirming its mass. The subsequent fragmentation pattern provides structural clues. For piperidine derivatives, a common fragmentation pathway is the α-cleavage, involving the loss of a substituent on the carbon adjacent to the nitrogen, leading to a stable iminium cation. miamioh.eduyoutube.comyoutube.com In the case of this compound, fragmentation could involve the loss of a methyl radical (CH₃•) or a trifluoromethyl radical (CF₃•). The loss of an ethyl group from the C2 position is also a characteristic fragmentation for piperidines. fluorine1.ru

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C-H Stretch | 2850-3000 cm⁻¹ |

| IR | C-F Stretch | 1100-1350 cm⁻¹ (strong) |

| MS (EI) | Molecular Ion (M⁺) | m/z = 167 |

| MS (EI) | Major Fragments | [M-CH₃]⁺ (m/z=152), [M-CF₃]⁺ (m/z=98), α-cleavage products |

Computational Chemistry and Molecular Modeling Studies of Trifluoromethylpiperidine Derivatives

Computational methods provide deep insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Profile Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can predict various molecular properties. mdpi.com For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical IR frequencies and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Analyze Electronic Properties: Calculate properties like dipole moment and charge distribution, which are crucial for understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surface Exploration of Trifluoromethylpiperidines

The conformational preferences of piperidine rings are influenced by a delicate balance of steric and stereoelectronic effects. researchgate.netnih.govd-nb.info For this compound, the key equilibrium is between two chair conformations where the methyl and trifluoromethyl groups switch between axial and equatorial positions.

Computational studies on fluorinated piperidines have shown that the conformational behavior is governed by an interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govd-nb.info While a methyl group generally prefers the equatorial position to avoid 1,3-diaxial steric interactions, the trifluoromethyl group's preference is more complex due to its size and strong electronic effects (e.g., hyperconjugation involving σ* C-F orbitals). nih.gov DFT calculations can quantify the energy difference (ΔG) between the two chair conformers, predicting the dominant species in the equilibrium. Studies on related fluorinated piperidines indicate that solvent polarity can also play a major role in shifting this conformational equilibrium. researchgate.netd-nb.info

Table 3: Factors Influencing Conformational Preference in Substituted Piperidines

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsion between atoms occupying the same space (A-value). | Favors the larger group (CF₃) to be in the more spacious equatorial position. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar parts of the molecule. | The dipole of the C-CF₃ bond interacts with the rest of the ring. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Can stabilize conformations where σ C-H or σ C-C orbitals align with σ* C-F orbitals. nih.gov |

| Solvation Effects | Interaction of the molecule with solvent molecules. | Polar solvents can stabilize the conformer with the larger dipole moment. researchgate.net |

Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are used to understand and predict a molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom. The electron-withdrawing CF₃ group would lower the energy of the LUMO, which would likely have significant contributions from the σ* orbitals of the C-C and C-F bonds at the C3 position.

Electrostatic Potential Mapping (MEP): An MEP map illustrates the charge distribution across a molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, the MEP map would show the most negative potential localized around the nitrogen atom's lone pair, confirming its basic and nucleophilic character. mdpi.com Conversely, the hydrogen atoms and the region around the highly electronegative fluorine atoms would exhibit a more positive electrostatic potential. mdpi.comnih.gov This information is critical for predicting non-covalent interactions and potential binding modes with biological targets.

Analysis of Non-Covalent Interactions and Hydrogen Bonding in Piperidine Frameworks

The conformational landscape and crystal packing of piperidine derivatives are significantly influenced by a complex interplay of non-covalent interactions. d-nb.inforesearchgate.net The introduction of a trifluoromethyl (CF3) group, as seen in this compound, adds further layers of complexity due to the unique electronic properties of fluorine. These interactions, while weaker than covalent bonds, are crucial in dictating the molecule's three-dimensional structure, its interactions with biological targets, and its material properties. mdpi.comnih.gov The analysis of these forces typically involves both theoretical calculations and experimental observations. nih.govresearchgate.net

Key non-covalent interactions within trifluoromethylpiperidine frameworks include hydrogen bonds, dipole-dipole interactions, and steric repulsion. d-nb.inforesearchgate.net The highly polarized C-F bonds of the trifluoromethyl group can act as weak hydrogen bond acceptors, participating in unconventional C-H···F interactions. nih.govresearchgate.net Furthermore, the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, while its N-H group (in secondary piperidines) can serve as a hydrogen bond donor. escholarship.org

Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for characterizing these weak interactions. researchgate.netnih.gov DFT calculations can provide insights into the energetics of different conformations and intermolecular complexes, while QTAIM analysis can identify and quantify the strength of specific bonds, including hydrogen bonds, based on the topology of the electron density. nih.gov

Hydrogen Bonding Involving the Trifluoromethyl Group

The fluorine atoms in a trifluoromethyl group are generally considered weak hydrogen bond acceptors. nih.gov However, their cumulative effect and the proximity of potential donors can lead to significant intramolecular and intermolecular interactions.

Intramolecular C-H···F Interactions: Within the this compound framework, intramolecular hydrogen bonds can occur between the fluorine atoms of the CF3 group and nearby axial hydrogen atoms on the piperidine ring. These interactions, though weak, can influence the conformational preference of the ring. Studies on fluorinated methanes have shown that C-H···F bonds can lead to a contraction and a blue shift in the C-H stretching frequency. researchgate.net

Intermolecular C-H···F and N-H···F Interactions: In the solid state or in solution, the CF3 group can interact with hydrogen donors from neighboring molecules. These can include C-H donors or, more significantly, N-H donors from other piperidine rings. escholarship.org Experimental evidence for such interactions often comes from NMR spectroscopy, where through-space scalar couplings (e.g., ¹hJNH,F) can be observed, and from X-ray crystallography, which reveals short contact distances in the crystal lattice. escholarship.org The strength of these hydrogen bonds can be modulated by the electronic properties of substituents on the interacting molecules. escholarship.org

Hydrogen Bonding Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a primary site for hydrogen bonding.

N···H-X Interactions: As a hydrogen bond acceptor, the lone pair on the nitrogen can interact with various donors (H-X), including water, alcohols, or the N-H group of another piperidine molecule.

N-H···Y Interactions: In its protonated form or as a secondary amine, the N-H group is a potent hydrogen bond donor, forming strong interactions with acceptors (Y) like oxygen, nitrogen, or even the fluorine atoms of a CF3 group. escholarship.org The geometry of these bonds, particularly the donor-hydrogen-acceptor angle, is a critical determinant of their strength, with angles closer to 180° indicating stronger bonds. escholarship.org

The following tables summarize typical geometric and energetic parameters for hydrogen bonds involving fluorine, based on computational and experimental studies of related organofluorine compounds.

| Interaction Type | Typical H···F Distance (Å) | Typical Donor-H···F Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| C-H···F-C | 2.0 - 2.6 | 120 - 160 | -0.5 to -2.5 |

| N-H···F-C | 1.9 - 2.4 | 130 - 170 | -1.5 to -4.0 |

| O-H···F-C | 1.8 - 2.2 | 140 - 180 | -2.0 to -5.0 |

| Compound Analogue | Interaction Type | Solvent | Conformational Free Energy Difference (ΔG a→e) (kcal/mol) |

|---|---|---|---|

| N-TFA-3-fluoropiperidine | Dipole-Dipole, Hyperconjugation | Gas Phase | -1.7 |

| N-TFA-3-fluoropiperidine | Dipole-Dipole, Hyperconjugation | Chloroform | -1.4 |

| 3-fluoropiperidinium HCl | Charge-Dipole, Steric | Gas Phase | -2.1 |

| 3-fluoropiperidinium HCl | Charge-Dipole, Steric | Water | -0.8 |

Data in Table 2 are for illustrative purposes from analogous fluorinated piperidines to demonstrate the magnitude of energetic effects from non-covalent interactions and their solvent dependency. The values represent the energy difference between axial and equatorial conformers of the fluorine substituent. d-nb.infonih.gov

Applications and Research Trajectories of 3 Methyl 3 Trifluoromethyl Piperidine in Chemical Biology and Drug Design Research

Strategic Incorporation of the Trifluoromethyl Group in Bioactive Small Molecules

The introduction of fluorine and fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. cambridgemedchemconsulting.com Among these, the trifluoromethyl (CF3) group is particularly significant due to its unique electronic and steric properties, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.net The strategic placement of a CF3 group on a piperidine (B6355638) scaffold, as seen in 3-Methyl-3-(trifluoromethyl)piperidine, exemplifies a modern approach to drug design, aiming to enhance metabolic stability, lipophilicity, and target engagement.

The substitution of hydrogen atoms with fluorine is a common tactic to block metabolic hotspots, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. cambridgemedchemconsulting.com The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can reduce the potential for oxidative metabolism at nearby positions. mdpi.comcambridgemedchemconsulting.com

The introduction of a trifluoromethyl group significantly impacts a molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While often increasing lipophilicity, the effect of a CF3 group is complex and can be leveraged to optimize a compound's properties. For instance, strategic fluorination can lower the basicity (pKa) of a nearby amine in a piperidine ring, which can improve bioavailability. The balance between lipophilicity and metabolic stability is crucial; an excessive increase in lipophilicity can sometimes lead to undesirable properties. nih.gov Medicinal chemists often use composite parameters like Lipophilic Metabolism Efficiency (LipMetE) to guide the optimization process, ensuring that gains in metabolic stability are not negated by unfavorable changes in lipophilicity and other related properties. nih.gov Research has shown that decreasing lipophilicity, for example by replacing a piperidine ring with a more polar morpholine, can lead to a tenfold improvement in metabolic stability, highlighting the delicate interplay between these parameters. acs.org

Table 1: Influence of Fluorination on Physicochemical Properties and Metabolic Stability

| Structural Modification | Observed Effect on Physicochemical Property | Impact on Metabolic Stability | Reference |

|---|---|---|---|

| Replacement of Hydrogen with Fluorine | Blocks metabolic hotspots; can lower pKa of adjacent amines. | Generally increases metabolic stability and half-life. | cambridgemedchemconsulting.com |

| Introduction of Trifluoromethyl Group | Increases lipophilicity; strong electron-withdrawing effect. | Reduces susceptibility to oxidative metabolism. | mdpi.comcambridgemedchemconsulting.com |

| Piperidine replaced with Morpholine | Reduction in cLogD7.4 (lipophilicity). | Improved metabolic stability by 10-fold in rat liver microsomes. | acs.org |

The unique properties of the trifluoromethyl group can be exploited to enhance a ligand's interaction with its biological target. The high electronegativity of the fluorine atoms can improve hydrogen bonding and electrostatic interactions between the ligand and the receptor. mdpi.com Moreover, the CF3 group is larger than a methyl group, which can lead to increased binding affinity and selectivity through more favorable hydrophobic and van der Waals interactions within the receptor's binding pocket. mdpi.com

In the context of this compound, the CF3 group at a quaternary carbon creates a distinct stereoelectronic profile. This can enforce a specific conformation of the piperidine ring, pre-organizing the molecule for optimal binding to a target protein. Studies on various bioactive molecules have demonstrated the power of this approach. For example, the incorporation of a trifluoromethylphenyl group into inhibitors of the HDM2-p53 protein-protein interaction was shown to provide excellent complementarity to the Trp23 binding pocket of HDM2. nih.gov The replacement of a trifluoromethyl group with other substituents, such as a benzyl (B1604629) group, in a glucocorticoid receptor ligand was found to maintain binding potency but dramatically altered the functional behavior from agonist to antagonist, illustrating the profound influence of the CF3 group on molecular recognition and signaling. researchgate.net The selectivity of ligands for different receptor subtypes can also be fine-tuned; fluorination has been shown to modulate the affinity of compounds for serotonin (B10506) 5-HT2A receptors versus dopamine (B1211576) D2 receptors.

Table 2: Effect of Trifluoromethyl Group on Receptor Interactions

| Compound/Target Class | Role of Trifluoromethyl Group | Observed Outcome | Reference |

|---|---|---|---|

| General Bioactive Molecules | Enhances hydrogen bonding, electrostatic, and hydrophobic interactions. | Improved target binding affinity and selectivity. | mdpi.com |

| HDM2-p53 Inhibitors | Trifluoromethyl thiophene (B33073) moiety binds in the Trp23 pocket of HDM2. | Better complementarity and improved inhibitory activity. | nih.gov |

| Glucocorticoid Receptor Ligands | CF3 group at a quaternary carbon influences ligand conformation. | Replacing the CF3 group changed the ligand from an agonist to an antagonist. | researchgate.net |

| Piperidinylindole Antipsychotics | α-Fluorination of the amine. | Reduced pKa, improved bioavailability, and increased selectivity for 5-HT2A over D2 receptors. |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization in drug discovery. nih.gov The goal is to create new molecules with improved properties, such as attenuated toxicity, modified activity, or enhanced pharmacokinetics. cambridgemedchemconsulting.com The trifluoromethyl group is frequently employed as a bioisostere for various other chemical moieties. nih.gov

The CF3 group can serve as a metabolically stable isostere for groups susceptible to enzymatic degradation. uni-muenchen.de For instance, it has been successfully used as a replacement for a tert-alkyl group. nih.gov This substitution can lead to compounds with improved metabolic profiles without sacrificing potency. However, the effects of bioisosteric replacement can be complex and are not always predictable. A study on inhibitors of the AAA ATPase p97 demonstrated that replacing a trifluoromethyl group with a pentafluorosulfanyl (SF5) group, often considered a close bioisostere, surprisingly reduced the inhibitory activity almost five-fold. nih.gov This finding underscores that both steric and electronic effects contribute to the biological activity, and subtle differences between bioisosteres can lead to significant changes in potency and selectivity. nih.gov

Exploration of this compound as Advanced Building Blocks in Complex Molecule Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Saturated heterocycles like piperidine are particularly valuable as they provide three-dimensional (3D) character to molecules, which is often crucial for effective interaction with complex biological targets. whiterose.ac.ukresearchgate.net The incorporation of substituents like a methyl and a trifluoromethyl group at the 3-position creates a chiral, rigid, and functionally rich building block, making this compound an attractive starting point for the synthesis of novel and complex molecules.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. These initial hits are then grown or linked to produce more potent leads. nih.gov There is a growing demand for fragment libraries with greater three-dimensional diversity, as a large proportion of existing libraries consist of flat, aromatic compounds. nih.gov

Scaffolds like this compound are ideal for constructing 3D fragment libraries. whiterose.ac.uknih.gov The defined stereochemistry and conformational rigidity of the piperidine ring, combined with the unique properties of the trifluoromethyl group, allow for the exploration of new areas of chemical space. researchgate.net The CF3 group is also beneficial for screening, as the fluorine atom can be used as a sensitive probe in 19F-NMR-based screening methods, which offer a rapid and efficient way to detect fragment binding to a target protein. dtu.dk The synthesis of libraries of fluorinated piperidines has been described as a means to generate useful fragments for drug design, with chemoinformatic tools used to evaluate their "lead-likeness" and three-dimensionality. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valuable for drug discovery. rug.nlnih.gov MCRs are atom-economic, convergent, and well-suited for high-throughput synthesis (HTS), enabling the rapid generation of large and diverse libraries of compounds. rug.nlscispace.com This efficiency significantly accelerates the synthesis of compounds needed for biological testing and the establishment of structure-activity relationships (SAR). nih.gov

A building block like this compound, which contains a reactive secondary amine, is an excellent substrate for various MCRs, such as the Ugi and Passerini reactions. nih.gov By combining this piperidine derivative with a diverse set of aldehydes, isocyanides, and carboxylic acids, chemists can rapidly assemble a wide array of complex, drug-like molecules. rug.nl This approach allows for the systematic exploration of the chemical space around the core piperidine scaffold, facilitating the optimization of initial hits into potent and selective drug candidates. The use of automated, miniaturized synthesis platforms can further accelerate this process, allowing for the creation of vast MCR-based libraries for screening campaigns. rug.nl

Preclinical Research on Biological Activities of Trifluoromethylpiperidine Derivatives

The incorporation of a trifluoromethyl (CF3) group into piperidine scaffolds is a key strategy in modern medicinal chemistry. The CF3 group can significantly alter a molecule's steric and electronic properties, often enhancing metabolic stability, membrane permeability, and binding affinity for biological targets. These characteristics make trifluoromethylpiperidine derivatives attractive candidates for preclinical investigation across various therapeutic areas.

Ligand Design and Structure-Affinity Relationship (SAR) Studies in Target Receptor Systems

The design of ligands with high affinity and selectivity for specific biological targets is a cornerstone of drug discovery. The unique properties of the trifluoromethyl group, when combined with the versatile piperidine scaffold, provide a powerful tool for modulating ligand-receptor interactions. Structure-Affinity Relationship (SAR) studies are crucial for optimizing these interactions by systematically modifying the chemical structure and evaluating the effects on binding affinity.

The trifluoromethyl group is often employed as a bioisostere of a methyl or chloro group to modulate the steric and electronic properties of a lead compound. mdpi.com Its strong electron-withdrawing nature and larger size compared to a methyl group can lead to enhanced hydrophobic and electrostatic interactions with receptor binding pockets.

For instance, in the development of ligands for the dopamine transporter (DAT), a key target in neuropsychiatric disorders, SAR studies on piperidine-based analogs have been extensive. nih.govnih.gov Although not always involving the specific 3-methyl-3-trifluoromethyl substitution, these studies provide a clear framework for understanding how modifications to the piperidine ring impact affinity. For example, research on (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines revealed that modifications to the piperidine and its amine substituents greatly improved affinity and selectivity for DAT over the serotonin transporter (SERT). nih.gov Lead compounds from this series demonstrated DAT affinities (Kᵢ) ranging from 2.60 nM to 230 nM. nih.gov

A comprehensive SAR analysis of sulfonamide derivatives incorporating a 4-methylpiperidine (B120128) core highlights the impact of various substituents on anticancer activity. The study reveals that smaller alkyl groups and the presence of specific heterocyclic moieties (like thiadiazole) enhance biological activity, likely by improving lipophilicity and binding affinity to target kinases such as VEGFR-2. acs.org This demonstrates the principle that systematic structural modifications around the piperidine core are essential for optimizing biological activity.

Table 1: SAR Insights from Piperidine-Based Ligand Studies

| Compound Series | Target | Key SAR Finding | Resulting Affinity/Activity |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Dopamine Transporter (DAT) | Bioisosteric replacement of piperazine (B1678402) with modified piperidine | Kᵢ values ranging from 2.60 nM to 230 nM for DAT. nih.gov |

| 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl derivatives | VEGFR-2 / Cancer Cell Lines | Smaller alkyl substituents and thiadiazole rings enhance activity. | IC₅₀ value of 0.0787 µM against VEGFR-2 for the most potent analog. acs.org |

| Dihydrofuro[3,2-b]piperidine derivatives | α-glucosidase | N-substitution with a 2,6-dichloro-4-hydroxylbenzyl group | The most potent compound showed an IC₅₀ of 0.07 µM. mdpi.com |

These studies underscore the importance of the piperidine scaffold in ligand design and illustrate how SAR exploration, including the strategic placement of substituents like the trifluoromethyl group, can lead to the discovery of potent and selective ligands for a variety of biological targets.

Investigation of Enzymatic Inhibition Mechanisms and Allosteric Modulation

Trifluoromethyl-containing compounds are frequently investigated as enzyme inhibitors due to the unique properties conferred by the CF3 group. The high electronegativity of fluorine can stabilize interactions within an enzyme's active site, while the strength of the carbon-fluorine bond enhances metabolic stability, a desirable trait for enzyme inhibitors. nih.govresearchgate.net

A prominent example of the potency of trifluoromethyl groups in enzyme inhibition is seen in the development of inhibitors for the angiotensin-converting enzyme (ACE). In one study, the direct substitution of a methyl group with a trifluoromethyl group in an analog of captopril, a known ACE inhibitor, resulted in a compound with an exceptionally potent IC₅₀ of 3 x 10⁻¹⁰ M. nih.gov This dramatic increase in potency was attributed to the hydrophobicity and specific conformational effects of the trifluoromethyl group, which likely optimize its fit and interactions within the ACE active site. nih.gov

While this example does not use a piperidine scaffold, it powerfully illustrates the mechanistic principle. Applying this to trifluoromethylpiperidine derivatives, one can hypothesize that these compounds could act as potent inhibitors for various enzymes. The piperidine ring serves as a versatile scaffold to correctly orient the trifluoromethyl group and other pharmacophoric features to interact with an enzyme's active or allosteric sites.

Fluorinated ketones, for instance, have been designed as transition-state analogue inhibitors for serine proteases. nih.gov The trifluoromethyl ketone motif is particularly effective, and its inhibitory potency often correlates with its degree of hydration. nih.gov This suggests that trifluoromethylpiperidine derivatives could be designed to target enzymes through similar mechanisms, where the CF3 group plays a critical role in stabilizing the enzyme-inhibitor complex.

Table 2: Comparison of IC₅₀ Values for ACE Inhibitors

| Compound | Key Structural Feature | Target Enzyme | IC₅₀ (M) |

| Captopril Analog | Methyl Group | ACE | --- |

| Trifluoromethyl-Captopril Analog | Trifluoromethyl Group | ACE | 3 x 10⁻¹⁰ nih.gov |

| Indoline-containing Trifluoromethyl Analog | CF3 and Indoline Residue | ACE | 8 x 10⁻⁸ nih.gov |

| Fluoroenalaprilat Analog | Trifluoronorvaline Residue | ACE | 2-6 x 10⁻⁸ nih.gov |

The data clearly show the profound impact a trifluoromethyl group can have on inhibitory activity. Further research into trifluoromethylpiperidine derivatives could uncover novel inhibitors for a wide range of enzymatic targets, potentially acting through competitive, non-competitive, or allosteric mechanisms.

In Vitro Biological Screening and Interrogation of Cellular Pathway Interactions

In vitro biological screening is a fundamental step in preclinical research, providing initial data on a compound's biological effects. This process typically involves testing derivatives against various cell lines to assess cytotoxicity, antiproliferative activity, and impact on specific cellular pathways. mdpi.comresearchgate.net

Derivatives of piperidine are frequently screened for their potential as anticancer agents. nih.govajchem-a.com For example, a study on novel sulfonamide derivatives featuring a 4-methylpiperidine core evaluated their in vitro antiproliferative activity against several human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). acs.org The results demonstrated that several compounds exhibited potent cytotoxicity, with IC₅₀ values in the low micromolar range, comparable to or better than the reference drug sorafenib. acs.org

Further investigation into the mechanism of action for the most potent compounds revealed that they induced apoptosis and caused cell cycle arrest at the G2/M and Pre-G1 phases. acs.org Similarly, another study found that trimethoxyphenyl-based analogs could induce apoptosis by activating p53 and Bax while downregulating Bcl-2. nih.gov These findings indicate that such compounds interfere with critical cellular pathways involved in cell division and survival.

Table 3: In Vitro Cytotoxicity of 4-Methylpiperidine Sulfonamide Derivatives

| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | WI-38 (Normal Cells) IC₅₀ (µM) |

| 3a | 4.21 | 3.98 | 5.29 | > 69 |

| 6 | 3.53 | 3.33 | 4.31 | > 69 |

| 15 | 3.97 | 3.86 | 4.29 | > 69 |

| Sorafenib (Reference) | 4.31 | 5.12 | 6.41 | --- |

Data sourced from ACS Publications. acs.org

The high IC₅₀ values against the normal WI-38 cell line suggest that these compounds have a favorable selectivity index, a crucial characteristic for potential therapeutic agents. acs.org While this study did not specifically use a 3-methyl-3-trifluoromethylpiperidine scaffold, it establishes a clear precedent for the potent and selective anticancer activity of substituted piperidine derivatives. Screening of a library of this compound analogs using similar in vitro assays could identify novel candidates that modulate key cellular pathways implicated in cancer or other diseases.

Rational Design and Synthesis of Radioligands for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for visualizing and quantifying biological processes in vivo. mdpi.com The development of PET relies on radioligands—biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). researchgate.net The rational design of these radioligands involves selecting a high-affinity ligand for a specific target (e.g., a receptor or enzyme) and developing a method for its efficient radiosynthesis. nih.govrit.edu

The trifluoromethylpiperidine scaffold is an attractive starting point for developing novel PET radioligands. The fluorine atom in the trifluoromethyl group is generally not suitable for direct radiolabeling, but the scaffold can be modified to incorporate a site for ¹⁸F labeling, such as a fluoroethyl or fluoropropyl group. nih.govnih.gov

The design process for a PET radioligand based on a trifluoromethylpiperidine derivative would involve:

Target Selection: Identifying a trifluoromethylpiperidine derivative with high affinity and selectivity for a biological target implicated in a disease state.

Structural Modification: Introducing a suitable precursor group for radiofluorination (e.g., a tosylate or bromo group) onto the molecule at a position that does not compromise its binding affinity. nih.gov

Radiosynthesis: Developing an automated, high-yield synthesis to incorporate ¹⁸F into the precursor molecule. mdpi.com

Preclinical Evaluation: Assessing the resulting radioligand's properties, including its brain permeability (if targeting the CNS), specificity of binding, and pharmacokinetic profile in animal models. nih.govnih.gov

For example, a study on spirocyclic piperidine derivatives as σ₁ receptor ligands identified a lead compound with high affinity (Kᵢ = 2.30 nM). nih.gov This compound was then successfully radiolabeled with ¹⁸F, and subsequent biodistribution studies in mice demonstrated high initial brain uptake and specific binding to σ₁ receptors. nih.gov Another study successfully developed an ¹⁸F-labeled ligand for imaging the Colony-Stimulating Factor 1 Receptor (CSF1R), demonstrating specific uptake in an inflamed mouse brain model. nih.gov These examples showcase the successful pathway from ligand design to a viable PET imaging agent, a trajectory that could be readily applied to promising trifluoromethylpiperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Trifluoromethylpiperidine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ijert.orgjetir.orgrutgers.edu By establishing a mathematical model, QSAR can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds. drugdesign.orgnih.gov

For a series of trifluoromethylpiperidine analogs, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov This involves:

Data Set: Assembling a series of trifluoromethylpiperidine analogs with experimentally determined biological activities (e.g., binding affinities or IC₅₀ values).

Molecular Modeling: Generating 3D structures of all compounds and aligning them based on a common scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a regression model that correlates the variations in the field values with the variations in biological activity.

A successful CoMFA study on piperidine-based analogs of cocaine targeting the dopamine transporter (DAT) demonstrates the power of this approach. The resulting models showed high predictive ability, with leave-one-out cross-validated coefficients (q²) as high as 0.849 and conventional correlation coefficients (r²) up to 0.997. nih.gov The study concluded that both steric and electrostatic interactions are critical for the binding of substituents on the piperidine ring to the DAT. nih.gov

The output of such a QSAR study is often visualized as contour maps. These maps highlight regions in 3D space around the molecule where certain properties are predicted to influence activity:

Steric Maps: Indicate areas where bulky groups increase or decrease activity.

Electrostatic Maps: Show regions where positive or negative charges are favorable or unfavorable for activity.

Table 4: Key Parameters in a Typical 3D-QSAR Model Validation

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| r²_pred (External r²) | Measures the predictive ability of the model on an external test set. | > 0.5 |

| Number of Components | The optimal number of latent variables used in the PLS model. | Varies |

These contour maps and statistical models provide invaluable guidance for medicinal chemists, allowing for the rational design of new trifluoromethylpiperidine analogs with enhanced biological activity before committing to their synthesis and testing. nih.govnih.gov

Future Perspectives and Emerging Research Directions in Trifluoromethylpiperidine Chemistry

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Trifluoromethylpiperidines

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the discovery and development of novel therapeutics, including those based on the trifluoromethylpiperidine framework. nih.govmit.edu These computational tools offer the potential to accelerate the design-make-test-analyze cycle by rapidly identifying promising molecular candidates and optimizing synthetic pathways. nih.gov

Predict Biological Activity: By learning from existing structure-activity relationship (SAR) data, ML algorithms can predict the potential biological targets and efficacy of novel 3-methyl-3-(trifluoromethyl)piperidine derivatives.

Optimize Physicochemical Properties: AI can guide the modification of the piperidine (B6355638) scaffold to fine-tune properties like solubility, permeability, and metabolic stability, which are critical for a compound's success as a drug candidate. mdpi.com

Design Novel Scaffolds: Generative models can propose entirely new trifluoromethylpiperidine-based structures with desired pharmacological profiles, expanding the accessible chemical space. researchgate.net

Development of Novel Catalytic Systems for Sustainable and Efficient Trifluoromethylpiperidine Synthesis

The synthesis of functionalized piperidines, particularly those containing sterically demanding and electronically distinct groups like trifluoromethyl, presents ongoing challenges. mdpi.com Future research is focused on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability compared to traditional methods.

Recent advancements in catalysis are particularly relevant for trifluoromethylpiperidine synthesis:

C-H Activation: Strategies involving C-H activation are highly desirable as they allow for the direct functionalization of the piperidine ring without the need for pre-functionalized substrates, which is a more atom-economical approach. cas.cn

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and environmentally friendly method for incorporating the trifluoromethyl group through radical mechanisms. nih.gov

Biocatalysis: The use of enzymes in biocatalytic carbon-hydrogen oxidation offers a highly selective method for modifying piperidine molecules at specific sites, simplifying the synthesis of complex derivatives. news-medical.net

Earth-Abundant Metal Catalysts: To improve sustainability and reduce costs, there is a growing interest in replacing expensive precious metal catalysts (like palladium) with more abundant and less toxic alternatives, such as those based on copper or manganese. news-medical.netsciencedaily.comsnf.ch A recently developed catalyst with two copper ion cores held within a polymeric carbon nitride structure has shown high efficiency and reusability in cross-coupling reactions, offering a greener alternative for pharmaceutical synthesis. sciencedaily.com

These innovative catalytic approaches are expected to provide more direct and modular routes to a diverse range of this compound analogs, facilitating the exploration of their therapeutic potential. A recent modular strategy combining biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net

Expanding the Scope of Biological Targets and Therapeutic Areas for Trifluoromethylpiperidine Derivatives

The trifluoromethylpiperidine scaffold is a versatile platform for developing drugs targeting a wide array of biological targets. The presence of the trifluoromethyl group often enhances a molecule's ability to penetrate the central nervous system and can improve its binding affinity to target proteins. mdpi.comnih.gov

Current and future research is expanding the therapeutic applications of trifluoromethylpiperidine derivatives into new domains:

Oncology: The tumor suppressor protein p53 is a key target in cancer therapy. The development of small molecules that inhibit the interaction between p53 and its negative regulator, HDM2, is a promising strategy. Novel 3,3-disubstituted piperidines have been identified as potent inhibitors of the HDM2-p53 interaction, demonstrating tumor regression in preclinical models. nih.gov The trifluoromethyl group plays a crucial role in optimizing the binding of these inhibitors to the Trp23 pocket of the HDM2 protein. nih.gov

Neurodegenerative Diseases: The ability of trifluoromethyl-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. nih.gov For example, Riluzole, which contains a trifluoromethoxy group, is used to treat amyotrophic lateral sclerosis. nih.gov This suggests the potential for trifluoromethylpiperidine derivatives in targeting neurological pathways.

Infectious Diseases: The trifluoromethyl group is a component of several approved drugs for infectious diseases, such as the antimalarial drug Tafenoquine. mdpi.com This highlights the potential for designing novel trifluoromethylpiperidine-based agents to combat bacterial, viral, or parasitic infections.

Thrombosis: Recent studies have identified inhibitors of protein disulfide isomerase (PDI), a potential target for treating thrombosis, that contain a 2-trifluoromethyl acrylamide (B121943) group. nih.gov These compounds have been shown to suppress platelet aggregation and thrombus formation, indicating a potential therapeutic avenue for trifluoromethylpiperidine derivatives. nih.gov

The continued exploration of these and other biological targets will undoubtedly uncover new therapeutic opportunities for this important class of compounds.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-3-(trifluoromethyl)piperidine, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis often involves nucleophilic substitution or reductive amination using trifluoromethyl precursors. For enantiomeric control, chiral resolution via HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) is recommended. Stereochemical validation should combine H/F NMR coupling constants and X-ray crystallography .

Q. How can researchers validate the structural identity of this compound derivatives?

Methodological Answer: Use a multi-technique approach:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use inert atmosphere (N/Ar) for reactions involving reactive intermediates.

- Avoid skin contact due to potential acute toxicity (LD data pending; assume Toxicity Category 4).

- Conduct hazard assessments using SDS templates aligned with GHS standards, emphasizing eye protection and fume hood use .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the pharmacological activity of piperidine-based compounds like this compound?

Methodological Answer: The CF group enhances metabolic stability and lipophilicity, impacting receptor binding (e.g., CCR5 antagonism in Vicriviroc analogs). Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to compare binding affinities with non-fluorinated analogs. Validate via in vitro assays (e.g., IC measurements in HEK293 cells) .

Q. What computational methods are effective for predicting the conformational dynamics of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess steric effects of the CF group.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS.

- Compare with gas-phase electron diffraction (GED) data for accuracy .

Q. How can researchers address contradictions in reported biological activity data for trifluoromethyl-piperidine derivatives?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and apply statistical tools (Prism®) to identify outliers.

- Dose-Response Reevaluation : Reproduce assays under standardized conditions (e.g., fixed pH, temperature).

- Structural Reanalysis : Verify compound purity (>95% by HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .

Q. What strategies are recommended for impurity profiling during the synthesis of this compound?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) using C18 columns and gradient elution.

- Reference Standards : Cross-check against known impurities (e.g., 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride) .

- Quality-by-Design (QbD) : Optimize reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.